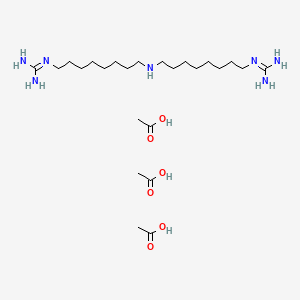

Guazatine acetate salt

Beschreibung

Eigenschaften

CAS-Nummer |

57520-17-9 |

|---|---|

Molekularformel |

C20H45N7O2 |

Molekulargewicht |

415.6 g/mol |

IUPAC-Name |

acetic acid;1-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine |

InChI |

InChI=1S/C18H41N7.C2H4O2/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;1-2(3)4/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);1H3,(H,3,4) |

InChI-Schlüssel |

IGAGEWSIVSNYJF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N |

Andere CAS-Nummern |

57520-17-9 39202-40-9 115044-19-4 |

Piktogramme |

Acute Toxic; Irritant; Environmental Hazard |

Synonyme |

1,17-diguanidino-9-azaheptadecane Befran guazatine iminoctadine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Guazatine Acetate Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guazatine (B88368) acetate (B1210297) is a broad-spectrum, non-systemic contact fungicide with a multi-site mode of action, making it a critical tool in the management of a wide range of fungal pathogens, particularly in agriculture. This technical guide provides a comprehensive overview of the core mechanisms through which guazatine acetate exerts its fungicidal and fungistatic effects. Its primary modes of action involve the disruption of fungal membrane integrity and the inhibition of lipid biosynthesis. Furthermore, evidence suggests its interference with polyamine metabolism through the inhibition of polyamine oxidase. This multi-pronged attack contributes to its effectiveness and a lower risk of resistance development. This document details the biochemical pathways affected, presents quantitative efficacy data, and provides detailed experimental protocols for the study of its activity.

Introduction

Guazatine acetate is not a single chemical entity but a complex mixture of guanidated polyamines. It is produced through the amidination of technical iminodi(octamethylene)diamine, resulting in a variety of guanidines and polyamines, many of which are fungicidally active.[1] The main components include fully guanidated triamine (GGG) and fully guanidated diamine (GG).[2] This heterogeneity is a key feature of guazatine and contributes to its multi-site inhibitory action. Formulated as acetate salts to improve stability and facilitate application, guazatine is used as a seed treatment and for post-harvest disease control in various crops, including cereals and citrus fruits.[3][4][5]

Core Mechanisms of Action

Guazatine acetate's efficacy stems from its ability to attack multiple cellular targets within the fungal cell. This multi-site action is a significant advantage in fungicide resistance management. The primary mechanisms are detailed below.

Disruption of Fungal Membrane Function

The most prominently cited mechanism of action is the disruption of the fungal plasma membrane's integrity and function.[6][7] The cationic nature of the guanidinium (B1211019) groups in the guazatine components is thought to facilitate interaction with the negatively charged components of the fungal cell membrane, such as phospholipids. This interaction leads to a loss of membrane stability and permeability, resulting in the leakage of essential intracellular contents and ultimately, cell death.

The proposed sequence of events for membrane disruption is as follows:

-

Electrostatic Binding: The positively charged guazatine molecules are attracted to and bind with the negatively charged fungal cell surface.

-

Insertion into the Membrane: The lipophilic octamethylene chains of guazatine are proposed to insert into the lipid bilayer of the plasma membrane.

-

Loss of Membrane Integrity: This insertion disrupts the ordered structure of the membrane, leading to increased permeability.

-

Cellular Leakage: The compromised membrane allows for the uncontrolled efflux of ions and small molecules, disrupting cellular homeostasis.

Caption: Proposed mechanism of fungal membrane disruption by guazatine acetate.

Inhibition of Lipid Biosynthesis

Guazatine acetate is also classified as an inhibitor of lipid biosynthesis.[5] While the precise enzymatic targets within this pathway have not been definitively elucidated in the reviewed literature, the overall effect is a reduction in the production of lipids essential for membrane formation and cellular function. This action complements its direct membrane-disrupting effects. A reduction in the synthesis of key membrane components would impair the fungus's ability to repair membrane damage and to grow and divide.

Caption: Inhibition of lipid biosynthesis by guazatine acetate.

Interference with Polyamine Metabolism

A third mode of action for guazatine is its ability to inhibit polyamine oxidase (PAO).[6][7][8][9] PAO is a key enzyme in the catabolism of polyamines, such as spermidine (B129725) and spermine. By inhibiting PAO, guazatine disrupts the homeostasis of intracellular polyamines. Polyamines are essential for a variety of cellular processes, including cell growth, differentiation, and the regulation of gene expression. Disruption of their metabolism can have profound effects on fungal viability.

References

- 1. A detailed lipidomic study of human pathogenic fungi Candida auris - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. tandfonline.com [tandfonline.com]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. mdpi.com [mdpi.com]

- 6. Polyamines in Plant–Pathogen Interactions: Roles in Defense Mechanisms and Pathogenicity with Applications in Fungicide Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In vitro and in vivo inhibition of plant polyamine oxidase activity by polyamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genome wide association mapping for the tolerance to the polyamine oxidase inhibitor guazatine in arabidopsis thaliana [kerwa.ucr.ac.cr]

An In-depth Technical Guide to Guazatine Acetate Salt: Chemical Structure, Properties, and Fungicidal Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guazatine (B88368) acetate (B1210297) salt is a non-systemic, broad-spectrum contact fungicide used for the control of a variety of fungal pathogens in both pre- and post-harvest applications. Its fungicidal activity is primarily attributed to its interaction with and disruption of fungal cell membranes, leading to the inhibition of lipid biosynthesis and a breakdown of membrane integrity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known mechanisms of action of guazatine acetate salt. Detailed experimental protocols for the assessment of its fungicidal activity and analytical detection are also presented. Furthermore, this document explores the potential, though not yet fully elucidated, involvement of cellular signaling pathways in the fungal response to guazatine, drawing on evidence from studies on fungicide resistance mechanisms.

Chemical Structure and Physicochemical Properties

Guazatine, in its commercial form, is not a single chemical entity but rather a complex mixture of guanidated polyamines. The manufacturing process, which involves the amidination of technical iminodi(octamethylene)diamine, results in a variety of reaction products.[1] The acetate salt form enhances its stability and solubility in aqueous formulations.

The core structure consists of a polyamine chain with guanidine (B92328) groups attached. The molecular formula for the base guazatine molecule is C18H41N7, while the acetate salt is represented as C20H45N7O2.[2][3]

// Atom nodes N1 [label="NH2", pos="0,1.5!"]; C1 [label="C", pos="1,1.5!"]; N2 [label="NH", pos="1.5,2.5!"]; N3 [label="NH", pos="2,1.5!"]; C2 [label="CH2", pos="3,1.5!"]; C3 [label="CH2", pos="4,1.5!"]; C4 [label="CH2", pos="5,1.5!"]; C5 [label="CH2", pos="6,1.5!"]; C6 [label="CH2", pos="7,1.5!"]; C7 [label="CH2", pos="8,1.5!"]; C8 [label="CH2", pos="9,1.5!"]; C9 [label="CH2", pos="10,1.5!"]; N4 [label="NH", pos="11,1.5!"]; C10 [label="CH2", pos="12,1.5!"]; C11 [label="CH2", pos="13,1.5!"]; C12 [label="CH2", pos="14,1.5!"]; C13 [label="CH2", pos="15,1.5!"]; C14 [label="CH2", pos="16,1.5!"]; C15 [label="CH2", pos="17,1.5!"]; C16 [label="CH2", pos="18,1.5!"]; C17 [label="CH2", pos="19,1.5!"]; N5 [label="NH", pos="20,1.5!"]; C18 [label="C", pos="20.5,2.5!"]; N6 [label="NH2", pos="21.5,2.5!"]; N7 [label="NH2", pos="20,3.5!"];

// Acetate ion C19 [label="CH3", pos="10,0!"]; C20 [label="C", pos="11,0!"]; O1 [label="O", pos="11.5,-1!"]; O2 [label="O-", pos="12,0!"];

// Bonds edge [len=1.2]; N1 -- C1; C1 -- N2; C1 -- N3; N3 -- C2; C2 -- C3 -- C4 -- C5 -- C6 -- C7 -- C8 -- C9 -- N4; N4 -- C10; C10 -- C11 -- C12 -- C13 -- C14 -- C15 -- C16 -- C17 -- N5; N5 -- C18; C18 -- N6; C18 -- N7;

// Acetate bonds C19 -- C20; C20 -- O1 [label="="]; C20 -- O2; } dot Figure 1: Chemical structure of a representative guazatine acetate molecule.

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that due to the nature of guazatine as a mixture, some of these values may represent an average or a range.

| Property | Value | Reference(s) |

| Molecular Formula | C20H45N7O2 (for the specific structure shown) | [2] |

| Molecular Weight | 415.6 g/mol (for the specific structure shown) | [2] |

| CAS Number | 115044-19-4 | [3] |

| Melting Point | 60 °C | [3] |

| Solubility in Water | >600 g/L at 20°C (for a 70.6% technical solution) | [4] |

| Solubility in Organic Solvents | Methanol (B129727): 510 g/L; Ethyl acetate: <100 mg/L; n-hexane: <100 mg/L | [4] |

| pKa | pKa1 = 10.5, pKa2 = 4.6 (for a 70% technical solution) | [4] |

Mechanism of Action

The primary mode of action of guazatine is the disruption of the fungal cell membrane, which leads to a cascade of detrimental effects, including the inhibition of lipid biosynthesis.[1]

Membrane Disruption

The cationic guanidino groups of the guazatine molecules are thought to interact with the negatively charged components of the fungal cell membrane, such as phospholipids. This interaction disrupts the structural integrity of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Inhibition of Lipid Biosynthesis

By interfering with membrane function, guazatine indirectly inhibits key enzymes involved in lipid biosynthesis. This disruption of lipid metabolism further compromises the cell's ability to maintain its membrane structure and function, creating a feedback loop that exacerbates cellular damage.

Potential Involvement of Signaling Pathways

While the direct interaction with the cell membrane is the primary mechanism, evidence suggests that fungal cells may mount a defense against guazatine through the activation of stress response signaling pathways. Transcriptomic analysis of guazatine-resistant strains of Geotrichum citri-aurantii has revealed the upregulation of genes encoding for ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[5] These transporters function as efflux pumps, actively removing the fungicide from the cell.

The upregulation of such defense mechanisms is often controlled by complex intracellular signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) and cyclic AMP (cAMP) pathways. Although direct experimental evidence linking guazatine to the activation of these specific pathways is currently lacking, it is a plausible hypothesis that the cellular stress induced by guazatine could trigger these signaling cascades, leading to the observed upregulation of efflux pumps in resistant strains.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of guazatine acetate against a target fungus.

Materials:

-

This compound

-

Sterile distilled water or appropriate solvent

-

96-well microtiter plates

-

Fungal culture in logarithmic growth phase

-

Appropriate liquid growth medium (e.g., Potato Dextrose Broth, RPMI-1640)

-

Spectrophotometer or microplate reader

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of guazatine acetate in a suitable sterile solvent.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the 96-well plate using the growth medium to achieve a range of desired concentrations.

-

Inoculum Preparation: Adjust the concentration of the fungal culture to a standardized cell density (e.g., 1-5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include positive (no fungicide) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific fungus.

-

MIC Determination: The MIC is the lowest concentration of guazatine acetate that results in the complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.

Analytical Method for Guazatine Residue Analysis by LC-MS/MS

This protocol is a summary of a method for the detection and quantification of guazatine residues in agricultural products.

Materials:

-

Homogenized sample

-

Methanol

-

Formic acid

-

Acetone

-

Hexane

-

Nylon membrane filter (0.22 µm)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Standard Preparation: Prepare a stock solution of guazatine acetate in methanol (e.g., 1000 µg/mL). Create a series of working standards by diluting the stock solution.

-

Sample Extraction:

-

To a homogenized sample, add a 3% formic acid/acetone (2/1, v/v) solution.

-

Shake vigorously and centrifuge.

-

-

Liquid-Liquid Partitioning:

-

Take the supernatant and add an equal volume of hexane.

-

Shake and centrifuge to separate the layers.

-

-

Sample Filtration:

-

Collect the lower aqueous layer and filter it through a 0.22 µm nylon membrane filter.

-

-

LC-MS/MS Analysis:

-

Analyze the filtered sample using an LC-MS/MS system equipped with a suitable column (e.g., C18) and operating in positive ion mode.

-

Quantify the guazatine components based on the calibration curve generated from the working standards.

-

Conclusion

This compound remains an effective fungicide due to its multi-site mode of action primarily targeting the fungal cell membrane and lipid biosynthesis. Its complex chemical nature as a mixture of guanidated polyamines contributes to its broad-spectrum activity. While the direct effects on the cell membrane are well-established, the role of intracellular signaling pathways in the fungal response to guazatine is an emerging area of research. The upregulation of efflux pumps in resistant strains suggests the involvement of stress-activated signaling cascades, a hypothesis that warrants further investigation. The experimental protocols provided in this guide offer standardized methods for the evaluation of its antifungal efficacy and for its analytical detection, which are crucial for both fundamental research and practical applications in agriculture and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C20H45N7O2 | CID 176525922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Analytical Standard Best Price in Mumbai [nacchemical.com]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. Genome sequencing and transcriptome analysis of Geotrichum citri-aurantii on citrus reveal the potential pathogenic- and guazatine-resistance related genes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Pathway of Guazatine Acetate Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of guazatine (B88368) acetate (B1210297), a complex fungicide and bactericide. Guazatine is not a single chemical entity but rather a mixture of guanidated polyamines, which contributes to its broad spectrum of activity. This document outlines the probable industrial synthesis pathway, from the constituent starting materials to the final acetate salt formulation. It includes representative experimental protocols, quantitative data on the product's composition, and diagrams to illustrate the process flow.

Overview of the Synthesis Pathway

The industrial synthesis of guazatine acetate is a multi-step process that begins with a technical mixture of polyamines. The core of the synthesis is the guanidination of the primary and secondary amino groups of these polyamines. The resulting mixture of guanidated bases is then converted to its acetate salt form to enhance stability and facilitate formulation.

The key stages of the synthesis are:

-

Preparation of the Polyamines Mixture: The synthesis starts with a technical-grade mixture of polyamines, which is typically derived from the oligomerization of 1,8-diaminooctane. This results in a mixture containing octamethylenediamine, iminodi(octamethylene)diamine (the main component for the key active ingredient, iminoctadine), and higher oligomers like octamethylenebis(imino-octamethylene)diamine.

-

Guanidination: The polyamine mixture is then reacted with a guanidinating agent. While the exact industrial reagents are proprietary, cyanamide (B42294) or its derivatives like O-methylisourea are commonly used for this type of transformation. This step converts the amino groups into guanidino groups. Due to the presence of multiple amino groups on each polyamine and the statistical nature of the reaction, a complex mixture of partially and fully guanidated products is formed.

-

Formation of the Acetate Salt: The resulting basic guazatine mixture is neutralized with acetic acid to form the corresponding acetate salts. This improves the handling and stability of the final product, which is typically sold as an aqueous solution.

Quantitative Data

Guazatine acetate is a variable mixture of reaction products.[1] The composition of the free guazatine base (before conversion to the acetate salt) in a typical technical-grade product is summarized in the table below. The notation "G" represents a guanidated amino group, while "N" represents a non-guanidated amino group.

| Component Code | Structure Description | Typical Composition (%) |

| GGG | Fully guanidated triamine (e.g., iminoctadine) | 30.6 |

| GG | Fully guanidated diamine | 29.5 |

| GN | Monoguanidated diamine | 9.8 |

| GGN | Diguanidated triamine | 8.1 |

| GGGG | Fully guanidated tetramine | 5.1 |

| GNG | A guanidated triamine with the central nitrogen also guanidated | 4.5 |

| GNN | Monoguanidated triamine | 1.7 |

| GNNG | A diguanidated tetramine | 1.4 |

| GGGN | Triguanidated tetramine | 1.4 |

| GGGGG | Fully guanidated pentamine | 1.1 |

| NN | 1,8-Diaminooctane (unguanidated) | 0.8 |

| NGN | A monoguanidated triamine | 0.8 |

| NNN | Iminodi(octamethylene)diamine (unguanidated) | <0.1 |

| Other Tetramines | Other partially or fully guanidated tetramines | 3.1 |

| Other Pentamines | Other partially or fully guanidated pentamines | 1.4 |

| Higher Oligomers | Hexa-amines and above, in various states of guanidination | 0.6 |

Source: Adapted from EURL-SRM Analytical Observations Report, 2018.[1]

Experimental Protocols

Detailed industrial protocols for guazatine synthesis are proprietary. However, the following sections provide representative experimental procedures for the key chemical transformations, based on published synthesis methods for related guanidine (B92328) compounds and general chemical principles.

Representative Protocol for Guanidination of a Polyamines Mixture

This protocol describes a plausible laboratory-scale method for the guanidination of a technical polyamine mixture using O-methylisourea hemisulfate, a common guanidinating agent.

Materials:

-

Technical polyamine mixture (containing iminodi(octamethylene)diamine and other oligomers)

-

O-Methylisourea hemisulfate

-

Sodium hydroxide (B78521) (NaOH) or another suitable base

-

Deionized water

-

Methanol

Procedure:

-

Preparation of the Reaction Mixture: In a reaction vessel equipped with a stirrer and temperature control, dissolve the technical polyamine mixture in a suitable solvent such as water or a water/methanol mixture.

-

pH Adjustment: Adjust the pH of the polyamine solution to approximately 10-11 by the dropwise addition of a concentrated sodium hydroxide solution. This is crucial for the guanidination reaction to proceed efficiently.

-

Addition of Guanidinating Agent: In a separate container, prepare a solution of O-methylisourea hemisulfate in deionized water. Add this solution dropwise to the stirred polyamine solution over a period of 1-2 hours. The molar ratio of O-methylisourea to the total amino groups in the polyamine mixture should be carefully controlled to achieve the desired degree of guanidination.

-

Reaction Conditions: Maintain the reaction mixture at a controlled temperature, typically between 20-30°C, for several hours (e.g., 4-10 hours) with continuous stirring.[2] The progress of the reaction can be monitored by techniques such as HPLC or LC-MS to check for the consumption of starting materials and the formation of guanidated products.

-

Work-up: Once the reaction is deemed complete, the mixture can be cooled to room temperature. The resulting product is a complex mixture of guanidated polyamines (the "guazatine base").

Protocol for the Formation of Guazatine Acetate Salt

This protocol describes the conversion of the synthesized guazatine base mixture into its acetate salt.

Materials:

-

Guazatine base mixture from the previous step

-

Glacial acetic acid

-

Deionized water

Procedure:

-

Dilution: The aqueous solution containing the guazatine base mixture is transferred to a suitable vessel. If necessary, it can be diluted with deionized water to facilitate stirring and heat dissipation.

-

Neutralization: Slowly add glacial acetic acid to the stirred guazatine base solution. The reaction is an exothermic acid-base neutralization. The amount of acetic acid added should be sufficient to neutralize the basic guanidino and any remaining amino groups. The pH of the final solution should be adjusted to a near-neutral or slightly acidic value (e.g., pH 5-7).

-

Final Formulation: The resulting solution is the technical grade guazatine acetate. It is typically a 70% w/w solution of the acetate salts in water.[3] The concentration can be adjusted by adding or removing water as needed.

-

Quality Control: The final product should be analyzed to confirm its composition and purity. Techniques like HPLC or LC-MS can be used to identify and quantify the major components of the guazatine acetate mixture.

Visualizations

The following diagrams illustrate the synthesis pathway and the logical relationships in the production of guazatine acetate.

Caption: Overall synthesis pathway of this compound.

Caption: Experimental workflow for guazatine acetate synthesis.

References

Guazatine Acetate Salt: A Technical Review of its Antifungal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guazatine (B88368) acetate (B1210297) salt is a non-systemic, contact fungicide that has been utilized for several decades, primarily in the post-harvest control of fungal diseases in citrus, rockmelons, and tomatoes, as well as a seed treatment for cereals.[1][2] Its broad-spectrum activity against a range of economically important phytopathogenic fungi has made it a valuable tool in agriculture. This technical guide provides an in-depth literature review of the antifungal activity of guazatine acetate salt, focusing on quantitative data, experimental protocols, and the current understanding of its mechanism of action.

Antifungal Spectrum and Efficacy

Guazatine acetate exhibits potent inhibitory activity against a variety of fungal pathogens. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) and 50% Effective Concentration (EC50) values in numerous studies.

Quantitative Antifungal Activity Data

The following tables summarize the in vitro antifungal activity of guazatine acetate and its principal components against various fungal species.

Table 1: Antifungal Activity of Guazatine Acetate against Phytopathogenic Fungi

| Fungal Species | Parameter | Value | Reference |

| Geotrichum citri-aurantii | EC50 | 0.26 µg/mL | [3] |

| Penicillium digitatum (wild type) | ED50 | ~0.05 µg/mL | [4] |

| Penicillium digitatum (resistant) | ED50 | ~0.5 µg/mL | [4] |

| Penicillium italicum | MIC | 0.01 mg/mL | [5] |

| Geotrichum candidum | MIC | 0.2 mg/mL | [5] |

Table 2: Antifungal Activity (MIC50) of Guazatine Principal Components against Candida Species

| Fungal Species | GGG (µM) | GG (µM) | GNG (µM) | GGN (µM) | GN (µM) |

| C. albicans ATCC 90028 | 5 | 20 | 5 | 80 | >80 |

| C. albicans 12 | 5 | 20 | 5 | 80 | >80 |

| C. glabrata 15 | 5 | 20 | 5 | 40 | >80 |

| C. krusei ATCC 6258 | 1.25 | 10 | 1.25 | 20 | >80 |

| C. parapsilosis ATCC 22019 | 2.5 | 10 | 2.5 | 40 | >80 |

| C. tropicalis 22 | 1.25 | 10 | 1.25 | 20 | >80 |

GGG, GG, GNG, GGN, and GN represent different guanidated polyamine components of the guazatine mixture.

Mechanism of Action

The primary mode of antifungal action of guazatine is the disruption of the fungal cell membrane. As a cationic molecule, the guanidino groups of guazatine are thought to interact with the negatively charged components of the fungal plasma membrane, leading to a loss of integrity and function.

This interaction is believed to cause:

-

Destabilization of Osmotic Equilibrium: The binding of guazatine to the membrane disrupts the selective permeability, leading to an uncontrolled flux of ions and small molecules, ultimately causing osmotic instability.[6]

-

Membrane Permeabilization: The integrity of the membrane is compromised, resulting in the leakage of intracellular contents.[7]

-

Lipid Peroxidation: The disruption of the membrane can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and subsequent damage to cellular components through lipid peroxidation.[8][9]

The following diagram illustrates the proposed mechanism of action of guazatine on the fungal cell membrane.

Experimental Protocols

This section outlines a generalized experimental workflow for determining the in vitro antifungal activity of this compound using the broth microdilution method, based on established protocols.[1][3][10]

Workflow for In Vitro Antifungal Susceptibility Testing

References

- 1. benchchem.com [benchchem.com]

- 2. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. njccwei.com [njccwei.com]

- 4. mdpi.com [mdpi.com]

- 5. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Polyhexamethylene guanidine as a fungicide, disinfectant and wound protector in lemons challenged with Penicillium digitatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Correlation of Lipid Peroxidation in Botrytis cinerea Caused by Dicarboximide Fungicides with Their Fungicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of Three Methods of Determining MICs for Filamentous Fungi Using Different End Point Criteria and Incubation Periods - PMC [pmc.ncbi.nlm.nih.gov]

Guazatine Acetate: A Technical Guide to its Discovery, History, and Fungicidal Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Guazatine (B88368) acetate (B1210297), a non-systemic contact fungicide, has been a notable player in the field of crop protection for decades. Its unique chemical nature as a complex mixture of guanidated polyamines, rather than a single active ingredient, sets it apart from many other fungicides. This technical guide provides a comprehensive overview of the discovery, history, and fungicidal properties of guazatine acetate, with a focus on the scientific data and experimental methodologies that have defined its use. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this multifaceted fungicide.

Discovery and History

Initially, the common name "guazatine" was used to refer to a specific chemical compound, 1,1'-iminodi(octamethylene)diguanidine. However, it was later understood that the commercial product is, in fact, a complex mixture of reaction products resulting from the amidination of technical iminodi(octamethylene)diamine.[1] Consequently, the term guazatine now encompasses this mixture, which is always produced and formulated as acetate salts to enhance stability and facilitate its application.[2]

Guazatine acetate was first evaluated by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) in 1978 and subsequently in 1980, indicating its emergence as a commercially significant fungicide during this period.[1] It has since been used globally for the control of a range of fungal diseases in various crops, most notably as a seed treatment for cereals and as a post-harvest treatment for citrus fruits.[3][4] Trade names for products containing guazatine acetate include 'Panoctine' and 'Zanoctine'.[5][6]

Chemical Synthesis

The synthesis of guazatine acetate involves the chemical modification of polyamines. The core of the process is the amidination of technical iminodi(octamethylene)diamine .[1][3] This reaction converts the primary and secondary amine groups of the polyamine chains into guanidine (B92328) groups. The resulting product is a complex mixture of guanidated polyamines, with the main components being derivatives of octamethylenediamine, iminodi(octamethylene)diamine, and octamethylenebis(imino-octamethylene)diamine.[2] The reaction is carried out in the presence of acetic acid to form the acetate salts, which constitute the final technical product.

dot

Caption: General synthesis pathway of guazatine acetate.

Fungicidal Properties

Guazatine acetate is a broad-spectrum, non-systemic, contact fungicide. It is effective against a variety of fungal pathogens, primarily those that cause seed-borne diseases in cereals and post-harvest decay in citrus fruits.[3][4] Additionally, it exhibits bird-repellent properties.

Spectrum of Activity

Guazatine acetate is effective against a range of fungal species, including:

-

Cereal Pathogens: Septoria nodorum, Tilletia caries, Fusarium spp., and Helminthosporium spp.

-

Citrus Post-Harvest Pathogens: Penicillium digitatum (green mold), Penicillium italicum (blue mold), and Geotrichum citri-aurantii (sour rot).[4][7]

Quantitative Efficacy Data

The efficacy of guazatine acetate has been quantified against various fungal pathogens. The following table summarizes available data on its Minimum Inhibitory Concentration (MIC) and Effective Concentration 50 (EC50) values.

| Fungal Species | Parameter | Value (µg/mL) | Reference |

| Geotrichum citri-aurantii | EC50 | 0.26 | [8] |

| Penicillium digitatum (wild type) | ED50 | ~0.05 | [7] |

| Penicillium digitatum (resistant) | ED50 | ~0.5 | [7] |

| Penicillium digitatum | MIC | Not specified, but effective | [9] |

| Penicillium italicum | MIC | Not specified, but effective | [9] |

Mode of Action

The primary mode of action of guazatine acetate is the disruption of fungal cell membrane function.[10] This multi-site activity is a key characteristic of the fungicide. The guanidino groups in the guazatine molecules are cationic and interact with the negatively charged components of the fungal cell membrane, leading to a loss of membrane integrity and leakage of cellular contents.

Furthermore, studies suggest that guazatine acetate inhibits lipid biosynthesis in fungi.[10] While the precise enzymatic targets are not fully elucidated, this inhibition likely contributes to the disruption of membrane structure and function. There is also evidence to suggest that guazatine may induce lipid peroxidation, further damaging the cell membrane. The fungicidal activity of dicarboximide fungicides, for example, has been positively correlated with their ability to cause lipid peroxidation and subsequent cellular leakage.[11]

dot

Caption: Proposed mode of action of guazatine acetate.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A common method for determining the MIC of a fungicide is the broth microdilution assay. This method provides a quantitative measure of the lowest concentration of the fungicide that inhibits the visible growth of a microorganism.

General Protocol:

-

Preparation of Fungal Inoculum: A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable broth medium. The concentration of the inoculum is adjusted to a specific density (e.g., 10^4 to 10^5 CFU/mL).

-

Serial Dilution of Fungicide: A two-fold serial dilution of guazatine acetate is prepared in a 96-well microtiter plate. A range of concentrations is tested to determine the inhibitory endpoint.

-

Inoculation: Each well containing the diluted fungicide is inoculated with the fungal suspension. Control wells containing only the medium and the inoculum (positive control) and wells with only the medium (negative control) are included.

-

Incubation: The microtiter plate is incubated under conditions suitable for fungal growth (e.g., 25-28°C for 48-72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the fungicide at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density using a microplate reader.[5][12]

dot

Caption: Workflow for MIC determination.

Assessment of Fungal Cell Membrane Damage

Cell membrane damage can be assessed by measuring the leakage of intracellular components, such as electrolytes or UV-absorbing materials, from the fungal cells.

General Protocol:

-

Fungal Culture: A liquid culture of the target fungus is grown to a specific growth phase (e.g., exponential phase).

-

Fungicide Treatment: The fungal culture is treated with different concentrations of guazatine acetate for a defined period. A control group without the fungicide is also included.

-

Harvesting and Washing: The fungal mycelia are harvested by filtration or centrifugation and washed with a non-ionic solution (e.g., distilled water or a buffer) to remove any external medium.

-

Measurement of Leakage:

-

Electrolyte Leakage: The washed mycelia are resuspended in a known volume of deionized water. The electrical conductivity of the suspension is measured at different time intervals. An increase in conductivity indicates the leakage of electrolytes from the damaged cells.

-

UV-Absorbing Material Leakage: The supernatant of the fungal suspension is collected after treatment and centrifugation. The absorbance of the supernatant is measured at specific wavelengths (e.g., 260 nm for nucleic acids and 280 nm for proteins) using a spectrophotometer. An increase in absorbance indicates the release of these intracellular materials.

-

Conclusion

Guazatine acetate remains a relevant fungicide due to its broad spectrum of activity and multi-site mode of action, which can be a valuable tool in fungicide resistance management strategies. Its history, from its early development to its continued use, highlights the evolution of fungicidal chemistry. This technical guide has provided an in-depth look at the discovery, synthesis, and fungicidal properties of guazatine acetate, supported by available scientific data and experimental methodologies. Further research into the specific molecular targets within the lipid biosynthesis pathway could provide a more detailed understanding of its mechanism and potentially lead to the development of new and more targeted fungicidal agents.

References

- 1. fao.org [fao.org]

- 2. Determination of Antifungal MICs by a Rapid Susceptibility Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]

- 4. LC/MS/MS detection of fungicide guazatine residues for quality assessment of commercial citrus fruit | Semantic Scholar [semanticscholar.org]

- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]

- 9. Treatment with Glyphosate Induces Tolerance of Citrus Pathogens to Glyphosate and Fungicides but Not to 1,8-Cineole [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Correlation of Lipid Peroxidation in Botrytis cinerea Caused by Dicarboximide Fungicides with Their Fungicidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Toxicological Data and Safety Profile of Guazatine Acetate Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guazatine (B88368) acetate (B1210297) is a fungicide and bird repellent used for seed treatment and post-harvest application on various crops.[1][2] It functions by disrupting the membrane function of fungi.[1][2] Chemically, guazatine is not a single compound but a complex reaction mixture. The commercial product consists of the acetate salts of various guanidated polyamines, primarily guanidated octane-1,8-diyldiamine and its oligomers.[3][4][5] This guide provides a comprehensive overview of the available toxicological data and safety profile of guazatine acetate salt to support research and professional assessments.

Toxicological Data Summary

The toxicological profile of guazatine acetate has been evaluated through numerous studies, assessing its effects across various exposure durations and endpoints.

Acute Toxicity

Guazatine acetate exhibits moderate acute toxicity via the oral route and is classified as harmful if swallowed or in contact with skin, and fatal if inhaled.[6][7]

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | ~227-300 mg/kg bw | [1][2] |

| LD50 | Mouse | Oral | 300 mg/kg bw | [8] |

| LD50 | Japanese Quail | Oral | 429 mg ai/kg bw | [2] |

| LD50 | Pigeon | Oral | 82 mg/kg | [2] |

| LD50 | Rat | Dermal | >1000 mg/kg bw | [1][2] |

| LD50 | Rabbit | Dermal | 1176 mg/kg bw | [1][2] |

| LC50 (4h) | Rat | Inhalation | 73 mg/m³ | [8] |

Sub-chronic and Chronic Toxicity

Long-term exposure studies have been conducted to establish no-observed-adverse-effect levels (NOAELs) and acceptable daily intake (ADI) values.

| Study Duration | Species | NOAEL | Key Findings | Reference |

| 2-Year Feeding | Rat | 200 mg/kg diet | No adverse effects observed. | [1][2] |

| 2-Year Feeding | Dog | 200 mg/kg diet | No adverse effects observed. | [1][2] |

| 1-Year Dietary | Dog | 0.625 mg/kg bw/day | Basis for ADI; reduced body weight gain and food consumption at the next higher dose. | [9] |

The Acceptable Daily Intake (ADI) for guazatine has been established at 0.006 mg/kg bw/day.[9][10]

Carcinogenicity and Genotoxicity

Guazatine acetate is not considered to be carcinogenic.[1][2] Studies have not identified it as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[6] It is also reported to be non-teratogenic in rats.[1][2]

Reproductive and Developmental Toxicity

| Study Type | Species | NOAEL | Key Findings | Reference |

| Two-Generation Reproductive | Rat | 22 mg/kg bw/day (highest dose tested) | No effect on reproductive performance. | [3] |

| Developmental Toxicity | Rat | 20 mg/kg bw/day (highest dose tested) | No maternal toxicity, teratogenicity, or fetotoxicity. | [3] |

| Developmental Toxicity | Rabbit | 5.6 mg/kg bw/day (maternal toxicity) | - | [3] |

Ecotoxicity

Guazatine acetate is very toxic to aquatic life.[6][7]

| Organism | Endpoint | Value | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | 1.41 mg/L | [6] |

| Daphnia magna (Water Flea) | EC50 (48h) | 0.15 mg/L | [6] |

| Worms | LC50 (14d) | >1000 mg/kg | [2] |

| Bees | - | Not toxic when used as directed. | [2] |

Experimental Protocols

Detailed experimental protocols for the cited studies are not extensively available in the public domain. However, based on regulatory guidelines (e.g., OECD guidelines) and general toxicological practice, the methodologies can be inferred.

General Workflow for Toxicological Assessment of a Chemical Substance

Caption: Generalized workflow for toxicological assessment.

Composition of Technical Guazatine

Technical guazatine is a complex mixture. The relative abundance of its components can vary between production batches.[4][5]

Caption: Major components of technical guazatine.

Analytical Methodology for Residue Analysis

The complex nature of guazatine presents challenges for residue analysis. A common approach involves the use of marker compounds for quantification. A published method for the determination of guazatine residues in crops and soil utilizes a mixture of formic acid (1%) in water and acetone (B3395972) (1:2) for extraction, followed by chromatographic separation and determination by LC/MS-MS.[11] The quantification is typically based on four main components: Guazatine-GG, Guazatine-GGG, Guazatine-GGN, and Guazatine-GNG.[11]

Guazatine acetate has a well-defined toxicological profile, characterized by moderate acute toxicity, low chronic toxicity, and no evidence of carcinogenicity or teratogenicity in the studied animal models. It is, however, very toxic to aquatic organisms, necessitating careful handling and disposal to prevent environmental contamination. The complex and variable composition of technical guazatine should be a key consideration in any research or risk assessment activities. Further research to fully elucidate the specific toxicological contributions of each major component of the mixture could provide a more refined understanding of its safety profile.

References

- 1. Infocris Pesticide Database - guazatine acetates [nucleus.iaea.org]

- 2. Entity Record, Chemical [nucleus.iaea.org]

- 3. 4.18 Guazatine (T,R)** [fao.org]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. fao.org [fao.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound | C20H45N7O2 | CID 176525922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guazatine [thegoodscentscompany.com]

- 9. apvma.gov.au [apvma.gov.au]

- 10. pestgenie.com.au [pestgenie.com.au]

- 11. relana-online.de [relana-online.de]

The Solubility Profile of Guazatine Acetate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of guazatine (B88368) acetate (B1210297) salt in a variety of organic solvents. Guazatine, a non-systemic contact fungicide and seed treatment agent, exists as a complex mixture of guanidated polyamines. Its acetate salt form is commonly used in formulations. Understanding its solubility is critical for developing stable formulations, conducting toxicological studies, and establishing effective analytical methods for residue detection.

Quantitative Solubility Data

The solubility of guazatine acetate varies significantly across different organic solvents, reflecting the complex interplay of polarity, hydrogen bonding capacity, and other molecular interactions. The following table summarizes the available quantitative solubility data for guazatine acetate in various organic solvents at 20°C.

| Solvent | Solubility (g/L) | Temperature (°C) | Reference |

| Water | > 3000 | 20 | [1] |

| Dimethylformamide | ~ 500 | 20 | [1] |

| Methanol | 510 | 20 | [1][2][3] |

| N-methylpyrrolidone | ~ 100 | 20 | [1] |

| Ethanol | 200 | 20 | [1] |

| 2-Propanol | 28 | 20 | [1] |

| n-Octanol | 15 | 20 | [1] |

| Acetone | < 0.1 | 20 | [1] |

| Dichloromethane | < 0.1 | 20 | [1] |

| Ethyl acetate | < 0.1 | 20 | [1][2] |

| Toluene | < 0.1 | 20 | [1] |

| n-Hexane | < 0.1 | 20 | [1][2] |

Experimental Protocols

The determination of the solubility of a pesticide such as guazatine acetate typically follows established methodologies designed to ensure accuracy and reproducibility. The "shake-flask" method is a widely accepted standard procedure for determining the equilibrium solubility of a compound in a given solvent.

General Shake-Flask Method for Solubility Determination

This protocol outlines the fundamental steps for determining the solubility of a solid substance like guazatine acetate in an organic solvent.

-

Preparation of Supersaturated Solution: An excess amount of guazatine acetate is added to a known volume of the organic solvent in a flask. This ensures that the solvent becomes saturated with the solute, with undissolved solid remaining.

-

Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature (e.g., 20°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. This step is crucial to ensure that the maximum amount of solute has dissolved.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation to pellet the solid, followed by careful filtration of the supernatant through a chemically inert filter (e.g., PTFE syringe filter) that does not retain the dissolved solute.

-

Quantification: The concentration of guazatine acetate in the clear, saturated filtrate is then determined using a suitable and validated analytical method. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is a common and accurate technique for this purpose. A calibration curve prepared from standard solutions of known concentrations is used for precise quantification.

-

Data Reporting: The solubility is reported in units of mass per volume (e.g., g/L or mg/L) at the specified temperature.

Experimental Workflow and Analysis

The analysis of guazatine is complex due to its nature as a mixture of several related compounds. Analytical methods, therefore, often focus on the quantification of specific "indicator" components. The following diagram illustrates a typical workflow for the analysis of guazatine residues, which shares common principles with solubility determination in its analytical phase.

Caption: Workflow for Solubility Determination and Analysis.

This generalized workflow highlights the key stages from sample preparation to the final calculation of solubility. For accurate residue analysis, specific extraction and clean-up steps would be incorporated prior to the analytical quantification phase. The choice of analytical column and mobile phase in the HPLC step is critical for separating the various components of the guazatine mixture.

References

stability and degradation products of guazatine acetate salt

An In-depth Technical Guide on the Stability and Degradation Products of Guazatine (B88368) Acetate (B1210297) Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guazatine acetate is a non-systemic contact fungicide and seed treatment agent characterized by its complex composition, being a mixture of guanidated polyamines. Understanding the stability of guazatine acetate and the nature of its degradation products is critical for assessing its environmental fate, ensuring its efficacy, and for regulatory purposes. This technical guide provides a comprehensive overview of the stability of guazatine acetate salt under various environmental conditions and details its degradation pathways and resulting products. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a research and development setting.

Introduction

Guazatine is a mixture of the reaction products of polyamines, primarily comprising octamethylenediamine, iminodi(octamethylene)diamine, and octamethylenebis(imino-octamethylene)diamine, which are partially or fully guanidated. It is commercially available as its acetate salt to enhance stability and facilitate formulation.[1] The fungicidal activity of guazatine is attributed to its disruptive effect on the fungal membrane.

The complex and variable composition of technical guazatine presents significant analytical challenges. A coding system is often used to describe the various components, where 'N' represents an amino group and 'G' represents a guanidated amino group. For instance, GG represents a fully guanidated diamine, while GGG represents a fully guanidated triamine.[2] The most abundant components in a typical guazatine mixture are GGG (fully guanidated triamine) and GG (fully guanidated diamine).[3][4]

This guide will delve into the chemical stability of guazatine acetate under conditions of hydrolysis, photolysis, and thermal stress, and will identify its major degradation products.

Stability of this compound

Guazatine acetate exhibits considerable stability under typical storage conditions. The technical formulation, often a 70% w/w solution in water known as GTA 70, is reported to be stable for at least two years at ambient temperatures ranging from 0°C to 50°C.[2]

Hydrolytic Stability

Guazatine acetate is stable to hydrolysis across a range of pH values. Studies conducted according to EPA guidelines have shown no significant hydrolysis of the main components of guazatine acetate in buffered aqueous solutions at pH 5, 7, and 9 when stored at 25°C for 30 days.[2]

Photostability

Information on the photostability of guazatine acetate is limited in publicly available literature. One study indicates that samples of GTA 70 in buffered aqueous solutions were irradiated in a photochemical reactor at 300 nm for 24 hours, but quantitative degradation rates were not provided.[2] Further research is required to fully characterize the photolytic degradation kinetics of guazatine acetate.

Thermal Stability

Stability in Soil

Under laboratory conditions, the degradation of guazatine in soil is a slow process. The half-life (DT50) for its degradation in soil, as measured by the evolution of ¹⁴CO₂, has been extrapolated to be between 400 and 600 days.[5] The primary degradation pathway in soil is believed to be deguanidation.[5] On treated wheat seeds, the half-life of guazatine was found to be 20 days when incubated at 20°C in Petri dishes, and 80 days when the seeds were sown in soil and kept outdoors.[6]

Data Presentation: Summary of Stability Data

The following tables summarize the available quantitative and qualitative data on the stability of guazatine acetate.

Table 1: Hydrolytic Stability of Guazatine Acetate

| pH | Temperature (°C) | Duration (days) | Extent of Degradation | Reference |

| 5 | 25 | 30 | No significant hydrolysis | [2] |

| 7 | 25 | 30 | No significant hydrolysis | [2] |

| 9 | 25 | 30 | No significant hydrolysis | [2] |

Table 2: Photostability of Guazatine Acetate

| Light Source | Wavelength (nm) | Duration (hours) | Observations | Reference |

| Rayonet Photochemical Reactor | 300 | 24 | Irradiation performed, quantitative data not available | [2][6] |

Table 3: Thermal Stability of Guazatine Acetate

| Temperature (°C) | Duration | Observations | Reference |

| 0 - 50 | 2 years | Stable (as GTA 70 formulation) | [2][6] |

Table 4: Stability of Guazatine Acetate in Soil and on Seed

| Matrix | Condition | Half-life (DT50) | Reference |

| Soil | Laboratory, aerobic | 400 - 600 days | [5] |

| Wheat Seed | 20°C, Petri dish | 20 days | [6] |

| Wheat Seed in Soil | Outdoors | 80 days | [6] |

Degradation Products

The degradation of guazatine acetate proceeds primarily through two pathways: deguanidation and oxidation of the octyl chains .[2]

-

Deguanidation: This involves the removal of the guanidino groups to form less guanidated or non-guanidated amines. The deguanidated products GN (monoguanidated diamine) and GNG (a diguanidated triamine with one guanidino group on each of the outer nitrogens of the triamine backbone) have been confirmed as degradation products in soil extracts.[2] Further deguanidation can lead to the formation of the corresponding polyamines, such as bis(8-amino-octyl)amine.[5]

-

Oxidation of the Octyl Chains: This pathway involves the oxidation of the eight-carbon alkyl chains that form the backbone of the guazatine molecule. The specific structures of these oxidation products are not well-characterized in the available literature but are generally referred to as diamines and monoamines.[2]

In animal metabolism studies, deamidination (a form of deguanidation) has been identified as a major route of biotransformation.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of guazatine acetate, based on established regulatory guidelines and principles of forced degradation studies.

Hydrolytic Stability Study (Adapted from EPA and OECD Guidelines)

Objective: To determine the rate of hydrolysis of guazatine acetate in sterile aqueous buffered solutions at different pH values.

Materials:

-

Guazatine acetate analytical standard

-

HPLC grade water, acetonitrile, and methanol

-

Buffer solutions: pH 4 (e.g., acetate), pH 7 (e.g., phosphate), and pH 9 (e.g., borate)

-

Volumetric flasks, pipettes, and amber glass vials

-

Constant temperature chamber (e.g., incubator or water bath) set to 25°C and 50°C

-

HPLC-MS/MS system

Procedure:

-

Prepare a stock solution of guazatine acetate in methanol.

-

In triplicate for each pH and temperature, fortify the buffer solutions with the guazatine acetate stock solution to a final concentration of approximately 1-10 µg/mL.

-

Immediately after fortification (t=0), take an aliquot from each solution for analysis.

-

Store the vials in the dark in the constant temperature chambers.

-

At appropriate time intervals (e.g., 0, 1, 2, 4, 7, 14, 21, and 30 days), withdraw samples for analysis.

-

Analyze the samples by a validated stability-indicating LC-MS/MS method to determine the concentration of the major guazatine components (e.g., GG, GGG, GGN) and identify and quantify any degradation products.

-

Calculate the hydrolysis rate constants and half-lives for each component at each pH and temperature.

Photostability Study (Forced Photodegradation)

Objective: To evaluate the photolytic stability of guazatine acetate in aqueous solution upon exposure to a light source.

Materials:

-

Guazatine acetate analytical standard

-

HPLC grade water and acetonitrile

-

Quartz tubes or other photochemically transparent vessels

-

A photostability chamber equipped with a light source capable of emitting UV and visible light (e.g., Xenon lamp with filters to simulate sunlight).

-

Control samples wrapped in aluminum foil.

-

HPLC-MS/MS system

Procedure:

-

Prepare an aqueous solution of guazatine acetate (e.g., 1-10 µg/mL in HPLC grade water).

-

Place the solution in quartz tubes. Prepare parallel control samples in amber vials or wrapped in aluminum foil.

-

Expose the samples to the light source in the photostability chamber. The light intensity should be monitored.

-

At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours of exposure), withdraw samples from both the exposed and control groups.

-

Analyze the samples by a validated stability-indicating LC-MS/MS method.

-

Compare the degradation in the exposed samples to the control samples to determine the extent of photolytic degradation.

-

Identify and characterize any photoproducts formed.

Thermal Stability Study (Forced Thermal Degradation)

Objective: To investigate the thermal degradation of solid guazatine acetate and to identify the resulting degradation products.

Materials:

-

Guazatine acetate analytical standard (solid)

-

Oven or heating block capable of maintaining a constant temperature.

-

Amber glass vials

-

HPLC-MS/MS system

Procedure:

-

Place a known amount of solid guazatine acetate into amber glass vials.

-

Expose the samples to a high temperature (e.g., 70°C, 90°C) for a specified period.

-

At various time points, remove a vial, allow it to cool to room temperature, and dissolve the contents in a known volume of a suitable solvent (e.g., methanol).

-

Analyze the resulting solution using a validated stability-indicating LC-MS/MS method to quantify the remaining guazatine components and identify any degradation products.

-

Determine the degradation kinetics at each temperature.

Mandatory Visualization

The following diagrams illustrate the degradation pathway of a major component of guazatine and a typical experimental workflow for a stability study.

Caption: Proposed degradation pathway of the GG component of guazatine.

Caption: General experimental workflow for a forced degradation study.

Conclusion

Guazatine acetate is a chemically complex fungicide that demonstrates good stability under normal storage and hydrolytic conditions. Its degradation primarily occurs through deguanidation and oxidation of its polyamine backbone, particularly in soil environments. While the major degradation pathways have been elucidated, further research is needed to quantify the degradation kinetics under photolytic and thermal stress and to fully characterize the structures of all degradation products. The experimental protocols and analytical approaches outlined in this guide provide a robust framework for conducting such stability studies, which are essential for the comprehensive evaluation of this important agricultural chemical.

References

- 1. oecd.org [oecd.org]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. academic.oup.com [academic.oup.com]

- 4. OECD Draft: Phototransformation of Chemicals on Soil Surfaces | ibacon GmbH [ibacon.com]

- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 6. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

Guazatine Acetate: A Technical Guide to its Fungicidal Action on Cellular Membranes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guazatine (B88368) acetate (B1210297) is a non-systemic, contact fungicide with established efficacy against a broad spectrum of fungal pathogens. Its primary mode of action is the disruption of fungal cell membrane integrity, leading to a cascade of events that culminate in cell death. This technical guide provides an in-depth exploration of the mechanisms by which guazatine acetate exerts its effects on fungal cell membranes, intended for a scientific audience engaged in fungicide research and development. The information presented herein is a synthesis of available scientific literature, supplemented with established experimental protocols for the characterization of membrane-disrupting antifungal agents.

Chemical Identity and Composition

Guazatine is not a single molecular entity but a complex mixture of guanidated polyamines. The manufacturing process involves the reaction of polyamines, primarily octamethylenediamine and its oligomers, with a guanidinating agent. This results in a substance composed of various oligomers with randomly guanylated primary and secondary amino groups linked by octamethylene bridges. The active substance is formulated as acetate salts. Due to the nature of its synthesis, the exact composition of technical guazatine can exhibit variability between production batches.

Core Mechanism of Action: Fungal Membrane Disruption

The fungicidal activity of guazatine acetate is attributed to its ability to compromise the structural and functional integrity of the fungal cell membrane. The cationic nature of the guanidinium (B1211019) groups in the guazatine mixture is crucial to its mechanism, facilitating an initial electrostatic interaction with the negatively charged components of the fungal cell membrane, such as anionic phospholipids. This interaction is believed to be the initiating event in a series of disruptive processes.

While specific quantitative data on the effects of guazatine acetate on fungal cell membrane potential and permeability are not extensively detailed in publicly available literature, the general consensus points to a detergent-like effect that leads to a loss of membrane integrity. This disruption is thought to cause leakage of essential intracellular components and a collapse of the electrochemical gradients necessary for cellular function.

Hypothetical Model of Guazatine Acetate's Interaction with the Fungal Cell Membrane

Based on the known properties of guanidine-containing antimicrobial compounds and the general description of guazatine's mode of action, a multi-stage interaction model can be proposed:

-

Electrostatic Attraction and Binding: The positively charged guanidinium groups of guazatine are electrostatically attracted to the negatively charged fungal cell surface and membrane components.

-

Hydrophobic Insertion: The aliphatic octamethylene chains of the guazatine molecules facilitate their insertion into the hydrophobic core of the lipid bilayer.

-

Membrane Disorganization: The presence of the bulky guazatine molecules within the membrane disrupts the ordered packing of the phospholipid bilayer. This may involve the displacement of integral membrane proteins and the creation of transient pores or channels.

-

Increased Permeability and Ion Leakage: The disorganization of the membrane leads to an increase in its permeability, allowing for the uncontrolled leakage of ions (e.g., K+) and small molecules down their concentration gradients.

-

Dissipation of Membrane Potential: The uncontrolled ion leakage leads to the dissipation of the membrane potential, which is critical for numerous cellular processes, including nutrient transport and ATP synthesis.

-

Cellular Content Leakage and Cell Death: Severe membrane damage results in the leakage of larger cytoplasmic components, ultimately leading to cell lysis and death.

Experimental Protocols for Characterizing Membrane-Disrupting Antifungals

While specific experimental data for guazatine acetate is limited, the following are standard protocols used to investigate the mode of action of membrane-active antifungal agents. These methodologies are directly applicable to the study of guazatine.

Assessment of Fungal Membrane Permeability using SYTOX Green

Principle: SYTOX Green is a fluorescent dye that cannot penetrate the intact plasma membrane of healthy cells. Upon membrane permeabilization, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.

Protocol:

-

Fungal Culture Preparation: Grow the target fungal species in a suitable liquid medium to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS).

-

Cell Suspension: Resuspend the fungal cells in the buffer to a standardized density (e.g., 1 x 10^7 cells/mL).

-

Treatment: Aliquot the cell suspension into a 96-well microplate. Add varying concentrations of guazatine acetate to the wells. Include a positive control (e.g., a known membrane-disrupting agent or heat-killed cells) and a negative control (untreated cells).

-

Dye Addition: Add SYTOX Green to each well at a final concentration of 1-5 µM.

-

Incubation: Incubate the plate at room temperature in the dark for 30-60 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for SYTOX Green (e.g., ~485 nm excitation, ~520 nm emission).

-

Data Analysis: Express the increase in fluorescence as a percentage of the positive control to quantify the degree of membrane permeabilization.

Measurement of Fungal Membrane Potential using DiSC3(5)

Principle: DiSC3(5) is a fluorescent probe that accumulates in hyperpolarized membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane results in the release of the probe into the medium and a subsequent increase in fluorescence.

Protocol:

-

Fungal Culture and Preparation: Prepare a washed fungal cell suspension as described in section 5.1.

-

Dye Loading: Add DiSC3(5) to the cell suspension at a final concentration of 0.1-1 µM and incubate in the dark until a stable, quenched fluorescence signal is achieved.

-

Treatment: Transfer the dye-loaded cell suspension to a cuvette in a fluorometer. After establishing a baseline fluorescence reading, add guazatine acetate at the desired concentration.

-

Fluorescence Monitoring: Continuously record the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

-

Calibration: At the end of the experiment, add a depolarizing agent like valinomycin (B1682140) (in the presence of high extracellular K+) to achieve maximum depolarization for normalization.

-

Data Analysis: Quantify the rate and extent of depolarization induced by guazatine acetate.

Data Presentation

Due to the absence of specific quantitative data for guazatine acetate in the reviewed literature, the following tables are presented as templates for organizing data that would be generated from the experimental protocols described above.

Table 1: Effect of Guazatine Acetate on Fungal Membrane Permeability

| Guazatine Acetate Concentration (µg/mL) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Permeabilization (relative to positive control) |

| 0 (Negative Control) | |||

| X | |||

| 2X | |||

| 4X | |||

| Positive Control | 100 |

Table 2: Effect of Guazatine Acetate on Fungal Membrane Potential

| Treatment | Time (seconds) | Fluorescence Intensity (Arbitrary Units) | % Depolarization |

| Untreated | 0 | 0 | |

| Guazatine Acetate (Y µg/mL) | 60 | ||

| 120 | |||

| 180 | |||

| Valinomycin (Max Depolarization) | 100 |

Visualizations

The following diagrams illustrate the proposed mode of action and experimental workflows.

Caption: Proposed mechanism of guazatine acetate on the fungal cell membrane.

Caption: Experimental workflow for membrane permeability assay.

Conclusion

Guazatine acetate's fungicidal activity is unequivocally linked to its disruptive action on fungal cell membranes. While the precise molecular interactions and the quantitative extent of the damage are not fully elucidated in publicly accessible literature, the proposed mechanism involving electrostatic binding, hydrophobic insertion, and subsequent membrane disorganization provides a robust framework for understanding its efficacy. The experimental protocols outlined in this guide offer a clear path for researchers to quantitatively assess the membrane-disrupting properties of guazatine acetate and other guanidine-based fungicides, thereby contributing to a more comprehensive understanding of their mode of action and facilitating the development of novel antifungal strategies.

Methodological & Application

In Vitro Experimental Protocol for Guazatine Acetate Salt: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guazatine (B88368) acetate (B1210297) is a non-systemic contact fungicide and bactericide known for its broad-spectrum activity. It is a complex mixture of guanidated polyamines, with the primary mechanism of action attributed to the disruption of fungal membrane integrity and function.[1][2] Additionally, guazatine has been identified as a potent inhibitor of polyamine oxidase, an enzyme crucial for polyamine catabolism in both plants and fungi.[3][4] This dual mechanism of action makes it an interesting candidate for further investigation and development.

These application notes provide a comprehensive set of in vitro experimental protocols to evaluate the antifungal efficacy and cytotoxic potential of guazatine acetate salt. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data reproducibility and comparability.

Key In Vitro Assays for Guazatine Acetate Evaluation

A thorough in vitro assessment of guazatine acetate involves a multi-faceted approach to characterize its antifungal activity, cytotoxicity, and mechanism of action. The following key experiments are recommended:

-

Antifungal Susceptibility Testing: To determine the Minimum Inhibitory Concentration (MIC) against a panel of relevant fungal pathogens.

-

Cytotoxicity Assays: To evaluate the effect of guazatine acetate on mammalian cell viability and determine its selectivity.

-

Mechanism of Action Studies:

-

Membrane Permeabilization Assay: To confirm and quantify the disruption of the fungal cell membrane.

-

Polyamine Oxidase Inhibition Assay: To measure the inhibitory effect on a key enzymatic target.

-

Investigation of Fungal Stress Response Pathways: To explore the downstream cellular signaling events triggered by guazatine acetate, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways.

-

Data Presentation: Summary of Expected Quantitative Data

Table 1: Antifungal Susceptibility of Guazatine Acetate (Hypothetical Data)

| Fungal Species | Strain | Guazatine Acetate MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 2 |

| Candida glabrata | ATCC 90030 | 4 |

| Aspergillus fumigatus | ATCC 204305 | 1 |

| Cryptococcus neoformans | ATCC 52817 | 2 |

Table 2: Cytotoxicity of Guazatine Acetate on Mammalian Cell Lines (Hypothetical Data)

| Cell Line | Cell Type | Assay | Guazatine Acetate IC50 (µg/mL) |

| HEK293 | Human Embryonic Kidney | MTT | 50 |

| HepG2 | Human Hepatocellular Carcinoma | LDH | 75 |

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the CLSI M27-A3 guidelines for yeasts and can be modified for filamentous fungi based on EUCAST recommendations.[5][6][7]

1.1. Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

-

Sabouraud Dextrose Agar (SDA)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

0.5 McFarland standard

-

Sterile saline or phosphate-buffered saline (PBS)

1.2. Procedure:

-

Preparation of Guazatine Acetate Stock Solution: Dissolve guazatine acetate in DMSO to a concentration of 10 mg/mL.

-

Preparation of Fungal Inoculum:

-

Yeasts: Subculture the yeast isolate on SDA and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

-

Molds: Grow the mold on SDA until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL in RPMI-1640.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the guazatine acetate stock solution in RPMI-1640 in a separate 96-well plate to create a range of concentrations (e.g., 0.125 to 64 µg/mL).

-

Dispense 100 µL of each dilution into the corresponding wells of the test plate.

-

Add 100 µL of the prepared fungal inoculum to each well.

-

Include a growth control (inoculum without drug) and a sterility control (medium only).

-

-

Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

-

MIC Determination: The MIC is the lowest concentration of guazatine acetate that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.

2.1. Materials:

-

This compound

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

2.2. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of guazatine acetate in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Determination: Calculate the concentration of guazatine acetate that inhibits cell viability by 50% (IC50) by plotting the percentage of cell viability against the drug concentration.

Protocol 3: Membrane Permeabilization Assay (SYTOX Green Assay)

This assay uses a fluorescent dye that only enters cells with compromised plasma membranes.[8][9][10]

3.1. Materials:

-

This compound

-

Fungal cells (prepared as in Protocol 1.2)

-

SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)

-

Assay buffer (e.g., PBS or a minimal growth medium)

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

3.2. Procedure:

-

Cell Preparation: Wash and resuspend fungal cells in the assay buffer to the desired concentration.

-

Plate Setup: Dispense 100 µL of the fungal cell suspension into the wells of a black 96-well plate.

-

Compound Addition: Add serial dilutions of guazatine acetate to the wells. Include a positive control for maximum permeabilization (e.g., 70% ethanol) and a negative control (buffer only).

-

Dye Addition: Add SYTOX Green to each well to a final concentration of 1-5 µM.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~520 nm) at regular intervals (e.g., every 5 minutes) for up to 60 minutes.

-

Data Analysis: An increase in fluorescence intensity over time indicates membrane permeabilization.

Protocol 4: Polyamine Oxidase (PAO) Inhibition Assay

This protocol measures the activity of PAO by detecting the production of hydrogen peroxide.[11][12][13]

4.1. Materials:

-

This compound

-